molecular formula C13H11FN2O4S B5784468 5-{[(4-fluorophenyl)amino]sulfonyl}-2-hydroxybenzamide

5-{[(4-fluorophenyl)amino]sulfonyl}-2-hydroxybenzamide

Cat. No. B5784468
M. Wt: 310.30 g/mol
InChI Key: HZJVNBIGYRHGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4-fluorophenyl)amino]sulfonyl}-2-hydroxybenzamide, commonly known as FSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. FSBA is a sulfonamide derivative that has been extensively studied for its ability to selectively modify the amino groups of lysine residues in proteins.

Mechanism of Action

FSBA acts as a chemical probe by selectively modifying the amino groups of lysine residues in proteins. The sulfonamide group of FSBA reacts with the ε-amino group of lysine residues to form a stable covalent bond. This modification can be detected by mass spectrometry and used to identify lysine acylation sites in proteins.
Biochemical and Physiological Effects:
FSBA has been shown to selectively modify lysine residues in proteins without affecting other amino acid residues. This allows for the identification and quantification of lysine acylation sites in proteins, which can provide insight into the role of lysine acylation in protein function and regulation. FSBA has also been used to study the effects of lysine acylation on protein-protein interactions and enzyme activity.

Advantages and Limitations for Lab Experiments

One advantage of using FSBA in lab experiments is its selectivity for lysine residues in proteins. This allows for the identification and quantification of lysine acylation sites without affecting other amino acid residues. FSBA is also a relatively small molecule, which makes it easy to synthesize and use in lab experiments.
One limitation of using FSBA is its potential to react with other nucleophiles in the cell, such as cysteine and histidine residues. This can lead to non-specific modifications of proteins and affect the accuracy of the results. Another limitation is the potential toxicity of FSBA, which can affect cell viability and lead to false results.

Future Directions

Future research on FSBA could focus on developing new chemical probes that are more selective for lysine residues in proteins and have fewer limitations. This could involve modifying the structure of FSBA or developing new chemical probes based on different chemical scaffolds.
Another direction for future research could be to study the effects of lysine acylation on specific proteins and pathways in more detail. This could involve using FSBA to identify lysine acylation sites in specific proteins and studying the effects of these modifications on protein function and regulation.
Overall, FSBA is a useful tool for studying protein lysine acylation and has potential applications in a wide range of biochemical research areas. Further research on FSBA and related chemical probes could lead to new insights into the role of lysine acylation in protein function and regulation.

Synthesis Methods

FSBA is synthesized by reacting 4-fluoroaniline with p-toluenesulfonyl chloride to form 4-fluorobenzenesulfonamide. This intermediate compound is then reacted with 2-hydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form FSBA.

Scientific Research Applications

FSBA has been widely used in biochemical research as a chemical probe for studying protein lysine acylation. It is a useful tool for investigating the role of lysine acylation in protein function and regulation. FSBA has been shown to selectively modify lysine residues in proteins, which allows for the identification and quantification of lysine acylation sites. This information can be used to study the effects of lysine acylation on protein function and to develop new therapeutic strategies for diseases such as cancer and metabolic disorders.

properties

IUPAC Name

5-[(4-fluorophenyl)sulfamoyl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4S/c14-8-1-3-9(4-2-8)16-21(19,20)10-5-6-12(17)11(7-10)13(15)18/h1-7,16-17H,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJVNBIGYRHGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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